[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-8(2)13(16)18-11-5-9(3-4-10(7)11)17-6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGNOTZDXBJUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by hydrolysis . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with potential modifications to optimize yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets. The chromen-2-one core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes structural analogs and their distinguishing features:
Notes:
Comparison with Analogs
- 4-Oxo Chromones: Synthesized via condensation of substituted phenols with β-keto esters (Pechmann reaction) .
- Chlorinated Derivatives : Introduce Cl via electrophilic substitution or starting with chlorinated precursors .
- Amino Acid Conjugates: Formed via amide bond formation between acetic acid and glycine .
Physicochemical Properties
Target Compound
Key Comparisons
- Diuretic/Uricosuric Activity : 3,5-Disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids () exhibit potent natriuretic effects, highlighting the importance of the 4-oxo group .
- Furocoumarin Derivatives : Enhanced bioactivity due to planar fused-ring systems, which intercalate DNA (e.g., psoralen-like effects) .
- Chlorinated Analogs : Increased lipophilicity may improve CNS penetration but reduce solubility .
Biological Activity
[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, identified by its CAS number 35679-93-7, is a compound belonging to the class of coumarin derivatives. This article delves into its biological activities, including its potential therapeutic applications and mechanisms of action.
The molecular formula for this compound is C13H12O5, with a molecular weight of 248.23 g/mol. The compound's structure features a coumarin backbone, which is known for various biological activities.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study highlighted that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage .
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. In vitro experiments demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Coumarin derivatives have been reported to exhibit anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in animal models .
The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating inflammatory responses. Compounds similar to this compound have been shown to inhibit NF-kB activation .
- Induction of Apoptosis : The compound may activate caspases and other apoptotic markers in cancer cells, leading to programmed cell death .
Case Studies
Several studies have explored the effects of coumarin derivatives on human health:
- Breast Cancer Study : A study involving MDA-MB-231 cells treated with this compound showed a significant reduction in cell viability compared to controls, indicating its potential as a therapeutic agent against breast cancer .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical symptoms compared to untreated groups .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
